Cas no 130463-97-7 ((1R,2R,4S)-norbornan-2-amine)
(1R,2R,4S)-norbornan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
- (1R,2R,4S)-norbornan-2-amine
- endo-2-Norbornanamine
- bicyclo[2.2.1]heptan-2-amine
- exo-2-Aminonorbornane
- NS00042396
- 2-Norbornanamine
- NSC 143369
- Bicyclo[2.2.1]hept-2-ylamine #
- 31002-73-0
- SB45251
- 2-aminonorbornane
- NSC143369
- exo-norbornan-2-amine
- (1R,2S,4S)-norbornan-2-amine
- (1S,2R,4R)-norbornan-2-amine
- DB-243110
- SY239407
- SB75282
- (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-amine
- 1821748-72-4
- exo-2-Bornanamine
- (1R,2R,4R)-norbornan-2-amine
- Bicyclo[2.2.1]heptan-2-amine, exo-
- 130463-97-7
- 3-amino-norcamphane
- CHEMBL3736576
- endo-2-Aminonorbornane
- exo-2-Norbornanamine
- AKOS003791432
- EINECS 212-510-2
- endo-norbornan-2-amine
- rac-(1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine
- Bicyclo(2.2.1)heptan-2-amine
- Exo-2-aminonorborane
- SCHEMBL249844
- .+/-.-exo-2-Aminonorbornane
- SB75280
- (1S,2R,4S)-norbornan-2-amine
- CS-0119836
- F30523
- SB75281
- EINECS 230-647-6
- 2-norbornylamine
- EN300-68295
- SB45164
- AS-48360
- 822-98-0
- AB86337
- 1821714-36-6
- rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
- Bicyclo[2.2.1]hept-2-ylamine
- (1S,2S,4S)-norbornan-2-amine
- MFCD00167748
- NSC-143369
- DTXSID40953127
-
- Inchi: 1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2
- InChI Key: JEPPYVOSGKWVSJ-UHFFFAOYSA-N
- SMILES: NC1CC2CCC1C2
Computed Properties
- Exact Mass: 111.105
- Monoisotopic Mass: 111.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
- XLogP3: 1
Experimental Properties
- Density: 0.985
- Boiling Point: 49℃(10 torr)
- Flash Point: 35°C
- Refractive Index: n20/D 1.4807(lit.)
- PSA: 26.02000
- LogP: 1.83400
(1R,2R,4S)-norbornan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A564192-10g |
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine |
130463-97-7 | 98+% | 10g |
$2311.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95758-100mg |
(1R,2R,4S)-norbornan-2-amine |
130463-97-7 | 95% | 100mg |
¥771.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95758-250mg |
(1R,2R,4S)-norbornan-2-amine |
130463-97-7 | 95% | 250mg |
¥1227.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95758-500mg |
(1R,2R,4S)-norbornan-2-amine |
130463-97-7 | 95% | 500mg |
¥2046.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95758-1g |
(1R,2R,4S)-norbornan-2-amine |
130463-97-7 | 95% | 1g |
¥3069.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95758-5g |
(1R,2R,4S)-norbornan-2-amine |
130463-97-7 | 95% | 5g |
¥9207.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95758-10g |
(1R,2R,4S)-norbornan-2-amine |
130463-97-7 | 95% | 10g |
¥15345.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191060-100mg |
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine |
130463-97-7 | 98+% | 100mg |
¥1178.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191060-250mg |
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine |
130463-97-7 | 98+% | 250mg |
¥1606.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191060-500mg |
(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine |
130463-97-7 | 98+% | 500mg |
¥3124.00 | 2024-08-09 |
(1R,2R,4S)-norbornan-2-amine Suppliers
(1R,2R,4S)-norbornan-2-amine Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on (1R,2R,4S)-norbornan-2-amine
Introduction to (1R,2R,4S)-Norbornan-2-Amine (CAS No. 130463-97-7)
(1R,2R,4S)-Norbornan-2-Amine, also known by its CAS number 130463-97-7, is a bicyclic amine compound with a unique norbornane framework. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its versatile structure and potential applications. The norbornane skeleton, characterized by its bicyclo[2.2.1]heptane framework, provides a rigid and stable platform for various functional groups, making it an ideal candidate for exploring novel chemical reactions and molecular interactions.
The stereochemistry of (1R,2R,4S)-Norbornan-2-Amine plays a crucial role in its chemical reactivity and biological activity. Recent studies have highlighted the importance of stereocontrol in the synthesis of such compounds, as it directly influences their physical properties and biological interactions. For instance, researchers have demonstrated that the specific stereochemistry of this compound can significantly affect its ability to act as a chiral catalyst in asymmetric synthesis reactions.
In terms of synthesis, (1R,2R,4S)-Norbornan-2-Amine can be prepared through various methods, including ring-opening reactions of epoxides or through the use of organometallic reagents. One notable advancement in its synthesis involves the use of transition metal catalysts to achieve high enantioselectivity. These methods not only enhance the efficiency of the synthesis process but also pave the way for large-scale production of this compound for industrial applications.
The applications of (1R,2R,4S)-Norbornan-2-Amine span across multiple disciplines. In materials science, it has been explored as a building block for constructing advanced materials with tailored mechanical and electronic properties. For example, recent research has focused on its use in the development of high-performance polymers and composites. In pharmacology, this compound has shown promise as a lead molecule for drug discovery due to its ability to interact with various biological targets.
One particularly exciting area of research involving (1R,2R,4S)-Norbornan-2-Amine is its potential role in medicinal chemistry. Studies have indicated that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. Furthermore, its rigid structure makes it an attractive candidate for designing drug delivery systems with enhanced bioavailability.
From an environmental perspective, the ecological impact of (1R,2R,4S)-Norbornan-2-Amine has also been a topic of interest. Recent toxicity studies have shown that this compound demonstrates low acute toxicity in aquatic organisms under standard testing conditions. However, further research is needed to fully understand its long-term effects on ecosystems and to develop sustainable methods for its production and disposal.
In conclusion, (1R,2R,4S)-Norbornan-2-Amine (CAS No. 130463-97-7) is a multifaceted compound with significant potential across various scientific domains. Its unique structure and stereochemistry offer opportunities for innovative applications in chemistry and biology. As research continues to uncover new insights into its properties and functions, this compound is poised to play an increasingly important role in both academic and industrial settings.
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